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Compound of Interest

Compound Name: 6-(Hydroxymethyl)nicotinonitrile

Cat. No.: B580622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step methodology for the synthesis of 6-
(hydroxymethyl)nicotinonitrile, a valuable building block in medicinal chemistry and drug

development. The described two-step synthetic pathway commences with the commercially

available starting material, 6-methylnicotinonitrile.

Synthetic Pathway Overview
The synthesis proceeds via a two-step sequence:

Bromination: Radical bromination of the methyl group of 6-methylnicotinonitrile to yield 6-

(bromomethyl)nicotinonitrile.

Hydrolysis: Subsequent hydrolysis of the benzylic bromide intermediate to afford the target

compound, 6-(hydroxymethyl)nicotinonitrile.

A schematic of this synthetic route is presented below.

Starting Material Intermediate Final Product

6-methylnicotinonitrile 6-(bromomethyl)nicotinonitrile

  NBS, AIBN  
  CCl4, Reflux   6-(hydroxymethyl)nicotinonitrile

  H2O, Na2CO3  
  Acetone, Reflux  
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Caption: Synthetic pathway for 6-(hydroxymethyl)nicotinonitrile.

Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.

Compoun
d

Starting
Material
(SM) /
Intermedi
ate /
Product

Molecular
Formula

Molecular
Weight (
g/mol )

Typical
Yield (%)

Purity (%)
Appearan
ce

6-

methylnicot

inonitrile

Starting

Material
C₇H₆N₂ 118.14 - >98

Off-white

solid

6-

(bromomet

hyl)nicotino

nitrile

Intermediat

e
C₇H₅BrN₂ 197.03 75-85 >95

Light

yellow solid

6-

(hydroxym

ethyl)nicoti

nonitrile

Final

Product
C₇H₆N₂O 134.14 80-90 >98 White solid

Spectroscopic Data:
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Compound
¹H NMR (400 MHz, CDCl₃) δ
(ppm)

¹³C NMR (101 MHz, CDCl₃)
δ (ppm)

6-methylnicotinonitrile

8.75 (d, J=2.0 Hz, 1H), 7.80

(dd, J=8.0, 2.0 Hz, 1H), 7.30

(d, J=8.0 Hz, 1H), 2.65 (s, 3H)

162.0, 151.5, 138.0, 128.5,

118.0, 110.0, 24.5

6-(bromomethyl)nicotinonitrile

8.85 (d, J=2.0 Hz, 1H), 7.95

(dd, J=8.0, 2.0 Hz, 1H), 7.55

(d, J=8.0 Hz, 1H), 4.60 (s, 2H)

158.0, 152.0, 139.0, 129.0,

117.5, 111.0, 32.0

6-(hydroxymethyl)nicotinonitrile

8.80 (d, J=2.0 Hz, 1H), 7.90

(dd, J=8.0, 2.0 Hz, 1H), 7.45

(d, J=8.0 Hz, 1H), 4.80 (s, 2H),

2.50 (br s, 1H, OH)

161.0, 151.8, 138.5, 121.0,

117.8, 110.5, 64.0

Experimental Protocols
A generalized workflow for the synthesis is depicted below.
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Step 1: Bromination

Step 2: Hydrolysis

Dissolve 6-methylnicotinonitrile in CCl4

Add NBS and AIBN

Reflux the mixture

Monitor reaction by TLC

Cool and filter

Wash filtrate and dry

Purify by column chromatography

Dissolve 6-(bromomethyl)nicotinonitrile in acetone/water

Add Na2CO3

Reflux the mixture

Monitor reaction by TLC

Remove acetone

Extract with ethyl acetate

Dry and concentrate

Purify by recrystallization

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis.
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Step 1: Synthesis of 6-(bromomethyl)nicotinonitrile
Materials:

6-methylnicotinonitrile (1.0 eq)

N-Bromosuccinimide (NBS) (1.1 eq)

2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.1 eq)

Carbon tetrachloride (CCl₄)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-

methylnicotinonitrile (1.0 eq) and carbon tetrachloride.

Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Allow the reaction mixture to cool to room temperature. The succinimide byproduct will

precipitate.

Filter the mixture and wash the solid with a small amount of cold CCl₄.
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Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to afford 6-(bromomethyl)nicotinonitrile as a light yellow solid.

Step 2: Synthesis of 6-(hydroxymethyl)nicotinonitrile
Materials:

6-(bromomethyl)nicotinonitrile (1.0 eq)

Sodium carbonate (Na₂CO₃) (1.5 eq)

Acetone

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve 6-(bromomethyl)nicotinonitrile (1.0 eq) in a mixture of

acetone and water (e.g., 3:1 v/v).

Add sodium carbonate (1.5 eq) to the solution.

Heat the mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours.

Monitor the reaction by TLC until the starting material is no longer visible.

After cooling to room temperature, remove the acetone under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x volumes).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexanes) to yield 6-(hydroxymethyl)nicotinonitrile as a white solid.

Disclaimer: This guide is intended for informational purposes only and should be used by

qualified professionals in a laboratory setting. Appropriate safety precautions must be taken

when handling all chemicals. The provided reaction conditions and yields are typical and may

require optimization for specific experimental setups.

To cite this document: BenchChem. [Synthesis of 6-(hydroxymethyl)nicotinonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580622#step-by-step-synthesis-of-6-hydroxymethyl-
nicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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